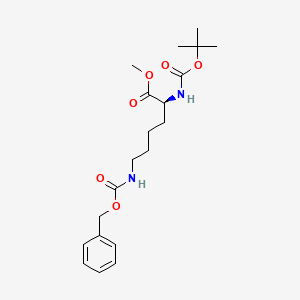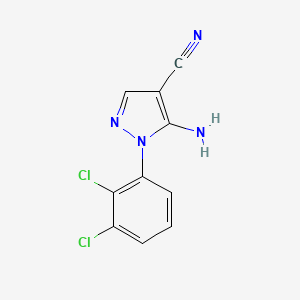
3-(2-Methylpropanesulfonyl)propanoic acid
Übersicht
Beschreibung
3-(2-Methylpropanesulfonyl)propanoic acid is a chemical compound with the molecular formula C7H14O4S . It has a molecular weight of 194.25 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylpropanesulfonyl)propanoic acid consists of a three-carbon backbone with a sulfonyl group attached to the second carbon and a carboxylic acid group attached to the third carbon .
Wissenschaftliche Forschungsanwendungen
Bioavailability Studies :
- Duncan et al. (1992) investigated the oral bioavailability of 2-Amino-3-(methylamino)propanoic acid in primates, which is structurally similar to 3-(2-Methylpropanesulfonyl)propanoic acid, and found that a significant portion of the administered compound was absorbed into the systemic circulation. This study could provide insights into the bioavailability of related compounds such as 3-(2-Methylpropanesulfonyl)propanoic acid (Duncan et al., 1992).
Effects on Animal Behavior :
- Michael et al. (1977) studied the behavioral effects of a mixture of aliphatic acids, including propanoic and methylpropanoic acids, on rhesus monkeys. This research indicates that such compounds can significantly influence animal behavior (Michael et al., 1977).
Anti-Inflammatory Activity :
- Savić et al. (2011) synthesized and evaluated the anti-inflammatory activity of β-hydroxy-β-aryl propanoic acids. Although the specific compound 3-(2-Methylpropanesulfonyl)propanoic acid was not tested, this study on structurally related compounds might provide a basis for understanding the potential anti-inflammatory properties of similar compounds (Savić et al., 2011).
Metabolite Identification :
- Banijamali et al. (1999) identified the metabolites of propargyl alcohol, which shares similarities with 3-(2-Methylpropanesulfonyl)propanoic acid, providing insights into the metabolism of such compounds in biological systems (Banijamali et al., 1999).
Safety and Hazards
The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, mist, vapors, and to use personal protective equipment .
Relevant Papers
A comprehensive review on the biological activities of oxazole derivatives discusses the pharmacological interventions of oxazole derivatives, including propanoic acid derivatives . This paper could provide valuable insights into the potential applications of 3-(2-Methylpropanesulfonyl)propanoic acid in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-(2-methylpropylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-6(2)5-12(10,11)4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLPWYIJJYRDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropanesulfonyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)


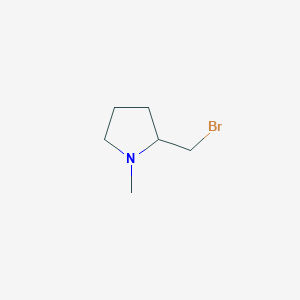
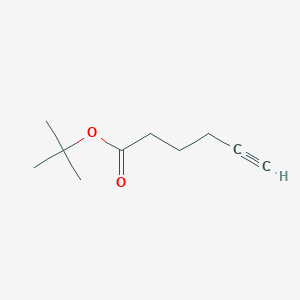

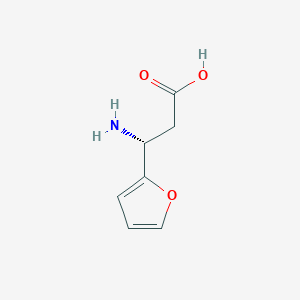
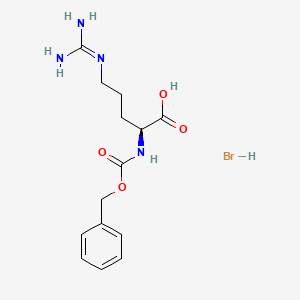
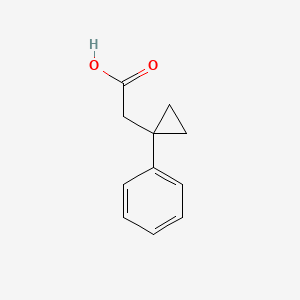
![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)
